molecular formula C13H15N3O2 B15170427 Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate CAS No. 645391-69-1

Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate

Cat. No.: B15170427
CAS No.: 645391-69-1
M. Wt: 245.28 g/mol
InChI Key: MAZRGXBKQOYFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a phenyl group, along with a propanoate ester moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-methyl-2-phenyl-2H-1,2,3-triazole can be formed by reacting phenylacetylene with methyl azide under copper(I) catalysis.

    Esterification: The triazole derivative is then esterified with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.

    Material Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its stability and functional properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The ester moiety can undergo hydrolysis, releasing the active triazole derivative which can then exert its biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but with a carboxylic acid group instead of an ester.

    5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Similar triazole structure but with a carboxamide group.

Uniqueness: Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is unique due to its ester functionality, which imparts different chemical reactivity and biological properties compared to its carboxylic acid and carboxamide analogs. The ester group can undergo hydrolysis, providing a controlled release of the active triazole derivative, making it a valuable compound in drug design and material science.

Biological Activity

Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

Chemical Structure and Properties

The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C13H15N3O2C_{13}H_{15}N_3O_2, with a molecular weight of approximately 245.28 g/mol. The structural formula can be represented as follows:

Molecular Structure C3H7N3O2\text{Molecular Structure }\text{C}_3\text{H}_7\text{N}_3\text{O}_2

Research indicates that compounds containing triazole moieties often exhibit a broad range of biological activities, including antifungal, antibacterial, and anticancer properties. The mechanism of action typically involves:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : They may influence various signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)18.0Inhibition of angiogenesis

These findings suggest that the compound's efficacy may be linked to its ability to induce apoptosis and disrupt normal cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Results indicate:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

These results highlight the potential of this compound as a therapeutic agent against both bacterial and fungal infections.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis markers and reduced proliferation indices in treated tissues.
  • Clinical Trials : Preliminary phase I trials assessing the safety and tolerability of the compound in human subjects have shown promising results, with manageable side effects reported.

Properties

CAS No.

645391-69-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 3-(5-methyl-2-phenyltriazol-4-yl)propanoate

InChI

InChI=1S/C13H15N3O2/c1-10-12(8-9-13(17)18-2)15-16(14-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

MAZRGXBKQOYFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.